D-Cysteine, S,2-dimethyl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

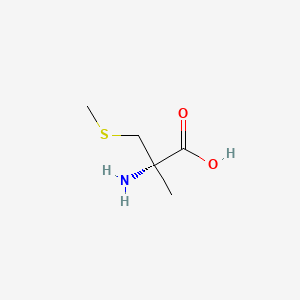

D-Cysteine, S,2-dimethyl-(9CI) is a derivative of the amino acid cysteine. It is characterized by the presence of a methyl group attached to the sulfur atom and an additional methyl group on the alpha carbon. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 149.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Cysteine, S,2-dimethyl-(9CI) typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve cysteine in an aqueous solution of sodium hydroxide.

- Add methyl iodide dropwise to the solution while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Acidify the solution with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of D-Cysteine, S,2-dimethyl-(9CI) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

D-Cysteine, S,2-dimethyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as dithiothreitol or sodium borohydride are commonly used.

Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation. Reagents like acyl chlorides or alkyl halides are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, disulfides.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

D-Cysteine, S,2-dimethyl-(9CI) has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology: The compound is used in studies of protein structure and function. It can be incorporated into peptides and proteins to study the effects of methylation on biological activity.

Medicine: Research into the potential therapeutic applications of D-Cysteine, S,2-dimethyl-(9CI) includes its use as a precursor for the synthesis of pharmaceuticals. Its ability to modulate redox states makes it a candidate for antioxidant therapies.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of D-Cysteine, S,2-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It can modulate redox states by undergoing oxidation and reduction reactions, thereby influencing cellular redox balance. Additionally, the methyl groups can affect the compound’s interaction with enzymes and receptors, potentially altering their activity.

Comparison with Similar Compounds

D-Cysteine, S,2-dimethyl-(9CI) can be compared with other cysteine derivatives, such as:

L-Cysteine: The natural form of cysteine, which lacks the additional methyl groups. It is a common amino acid found in proteins.

N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group. It is used as a mucolytic agent and in the treatment of acetaminophen overdose.

S-Methylcysteine: A derivative with a single methyl group attached to the sulfur atom. It is found in certain plants and has antioxidant properties.

The uniqueness of D-Cysteine, S,2-dimethyl-(9CI) lies in the presence of two methyl groups, which can significantly alter its chemical and biological properties compared to other cysteine derivatives.

Biological Activity

D-Cysteine, S,2-dimethyl-(9CI) is a compound with significant biological activities, particularly in the context of neuroprotection, insulin regulation, and autophagy. This article reviews the current understanding of its biological effects based on diverse research findings.

Overview of D-Cysteine

D-Cysteine is a naturally occurring amino acid that serves as a precursor for hydrogen sulfide (H₂S) production through enzymatic pathways involving D-amino acid oxidase (DAO). H₂S plays a critical role in various physiological processes, including neurotransmission and cellular signaling.

1. Neuroprotection and Neural Development

Research has demonstrated that D-cysteine acts as an endogenous regulator of neural progenitor cells (NPCs). A study found that D-cysteine significantly reduced the proliferation of cultured mouse embryonic NPCs by approximately 50%, an effect not replicated by other cysteine isomers like D-serine or L-cysteine. This antiproliferative action appears to be independent of H₂S production, suggesting alternative mechanisms at play .

Furthermore, D-cysteine has been shown to activate chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells. The activation of CMA is linked to neuroprotective effects and the alleviation of disease phenotypes in models of spinocerebellar ataxia (SCA). Long-term treatment with D-cysteine increased levels of Nrf2 and LAMP2A proteins in the mouse cerebellum, indicating enhanced CMA activity through H₂S-mediated pathways .

2. Insulin Regulation

D-Cysteine also plays a crucial role in insulin secretion regulation. In studies involving serine racemase knockout mice, it was observed that these mice produced significantly higher levels of insulin compared to their wild-type counterparts. The mechanism involves D-cysteine's interaction with cyclic AMP signaling pathways, influencing the transcriptional regulation of insulin genes . This suggests that D-cysteine could be a potential target for therapeutic strategies in diabetes management.

Table 1: Summary of Key Findings on D-Cysteine

The biological activity of D-cysteine can be attributed to several mechanisms:

- Hydrogen Sulfide Production : The conversion of D-cysteine to H₂S by DAO is fundamental for its neuroprotective effects and activation of CMA.

- Nrf2 Pathway Activation : Nrf2 is a transcription factor that regulates antioxidant responses and cellular stress responses. D-Cysteine's role in enhancing Nrf2 activity suggests it may help mitigate oxidative stress in neural cells.

- Insulin Secretion Modulation : By influencing cAMP levels and gene expression related to insulin production, D-cysteine serves as a critical regulator in pancreatic function.

Properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-methylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKUSWORIVQIAU-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CSC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.